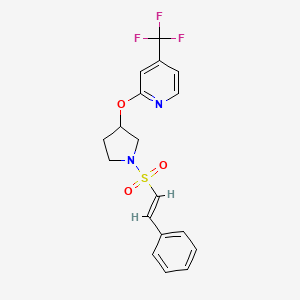
N1-(4-ethoxyphenyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N1-(4-ethoxyphenyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide" is a complex organic molecule that appears to be related to various research areas, including organic synthesis and chemical analysis. The provided papers do not directly discuss this compound but offer insights into similar structures and their properties, which can be useful for a comprehensive analysis.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide involved reacting an in situ generated aryltelluride with N-(2-bromoethyl)phthalimide . Similarly, the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide was achieved by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione under acidic conditions . These examples suggest that the synthesis of the target compound would likely involve the careful selection of starting materials and reaction conditions to build up the complex structure step by step.
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using spectroscopic methods and X-ray diffraction. For instance, the structure of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide was confirmed by NMR spectroscopy and single-crystal X-ray diffraction . The crystal and molecular structure of another related compound was determined by single-crystal X-ray diffraction, revealing the planarity of certain groups and their twisted arrangement with respect to each other . These techniques would be essential in analyzing the molecular structure of the target compound.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The papers discuss various reactions, such as the oxidation of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide by ruthenium(III) chloride and the condensation reactions to form dicarboxylic acid amides and diamides . These studies highlight the importance of understanding the reactivity of different functional groups within a molecule to predict its behavior in chemical reactions.
Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and reactivity can be inferred from similar compounds. For example, the analysis of IR carbonyl bands and NMR spectra can provide information about the conformation and stability of different conformers in solution . The electronic interactions and charge transfer properties can also be studied using spectroscopic methods, as seen in the chemosensor for silver ions . These methods would be applicable in determining the physical and chemical properties of the target compound.
Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthetic Approaches
A study presented a novel synthetic methodology for the creation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the applicability of certain rearrangement sequences for synthesizing anthranilic acid derivatives and oxalamides. This suggests the chemical framework of N1-(4-ethoxyphenyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide could be synthesized using similar approaches, highlighting its relevance in the synthesis of complex organic compounds (Mamedov et al., 2016).
Role in Organic Synthesis
Another research focused on the synthesis of cyclic hydroxamic acids and lactams, incorporating strategies that could be analogous to the synthesis or modification of N1-(4-ethoxyphenyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide. These findings underscore the compound's potential as a precursor or intermediate in the synthesis of biologically active molecules (Hartenstein & Sicker, 1993).
Biological Activities and Applications
Compulsive Food Consumption and Orexin-1 Receptor Mechanisms
Research on orexin receptors and their antagonists, such as GSK1059865, which has structural similarities to the compound , sheds light on the neurobiological mechanisms underlying compulsive behaviors. This indicates the potential utility of N1-(4-ethoxyphenyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide in studying neural pathways and possibly in the development of therapeutic agents for eating disorders with a compulsive component (Piccoli et al., 2012).
Photodynamic Therapy (PDT)
A study on new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, containing Schiff base, which exhibit high singlet oxygen quantum yield, is relevant to the discussion of N1-(4-ethoxyphenyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide. Such compounds are promising for PDT applications, suggesting potential research into the compound's photophysical properties and its use as a photosensitizer in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-18-10-8-17(9-11-18)23-20(25)19(24)22-14-21(26-2)12-15-6-4-5-7-16(15)13-21/h4-11H,3,12-14H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBIBQWZJUBVHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-ethoxyphenyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2511238.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
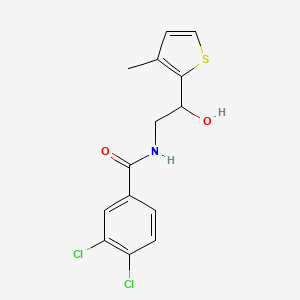
![2-Phenoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2511241.png)
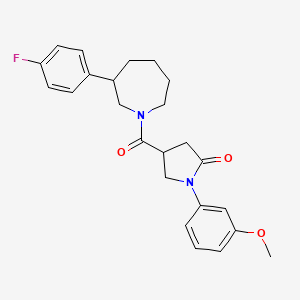
![(3-bromophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511243.png)
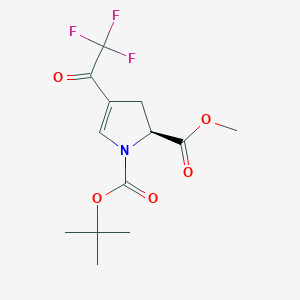
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2511250.png)
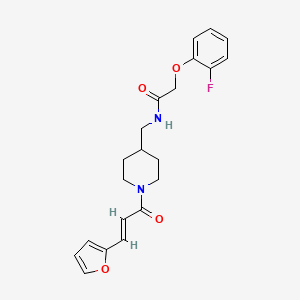
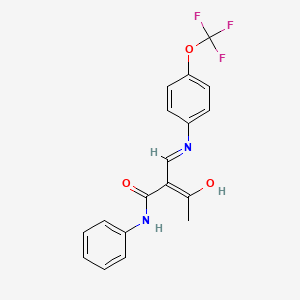
![6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2511254.png)
![6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2511258.png)
